N-Methyl-7-nitro-9,9-dipropyl-9H-fluoren-2-amine
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Overview
Description
N-Methyl-7-nitro-9,9-dipropyl-9H-fluoren-2-amine: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons with a wide range of applications in organic electronics, photonics, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-7-nitro-9,9-dipropyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 9,9-dipropylfluorene followed by methylation and amination reactions. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The methylation and amination steps involve the use of methylating agents and amines under specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-7-nitro-9,9-dipropyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitrofluorene derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fluorene ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products:
Oxidation: Nitrofluorene derivatives.
Reduction: Amino-fluorene derivatives.
Substitution: Halogenated or alkylated fluorene derivatives.
Scientific Research Applications
N-Methyl-7-nitro-9,9-dipropyl-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-Methyl-7-nitro-9,9-dipropyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
- 9,9-Dimethyl-9H-fluoren-2-amine
- 7-Bromo-9,9-diethyl-9H-fluoren-2-amine
- 9,9-Dibutyl-7-nitro-9H-fluoren-2-yl
Comparison: N-Methyl-7-nitro-9,9-dipropyl-9H-fluoren-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918442-28-1 |
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Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-methyl-7-nitro-9,9-dipropylfluoren-2-amine |
InChI |
InChI=1S/C20H24N2O2/c1-4-10-20(11-5-2)18-12-14(21-3)6-8-16(18)17-9-7-15(22(23)24)13-19(17)20/h6-9,12-13,21H,4-5,10-11H2,1-3H3 |
InChI Key |
NLKJSIDJIZHXFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(C=CC(=C2)NC)C3=C1C=C(C=C3)[N+](=O)[O-])CCC |
Origin of Product |
United States |
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